Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) is a bifunctional building block critical for DGAT-1 inhibitors and APJ modulators, offering the essential 1,4-linear geometry that 1,3-isomers lack. The pre-protected methyl ester enables direct hydroxyl functionalization without acid interference, while superior solubility in DCM/THF ensures homogeneous reactions. Benefits:
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Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) is a bifunctional alicyclic building block characterized by a 1,4-disubstituted cyclohexane ring bearing both a secondary hydroxyl group and a methyl acetate moiety [1]. In pharmaceutical procurement and process chemistry, it is primarily sourced as a structural scaffold for synthesizing active pharmaceutical ingredients (APIs), including DGAT-1 inhibitors and APJ receptor modulators [2]. Its baseline value lies in its moderate polarity, excellent solubility in aprotic organic solvents, and the pre-protection of the carboxylic acid as a methyl ester, which facilitates immediate downstream functionalization of the hydroxyl group without requiring preliminary protection steps.
Attempting to substitute Methyl 2-(4-hydroxycyclohexyl)acetate with its free acid counterpart (2-(4-hydroxycyclohexyl)acetic acid) or positional isomers (such as the 1,3-substituted analog) fundamentally disrupts both process chemistry and final API efficacy. The free acid exhibits poor solubility in standard aprotic solvents like dichloromethane, leading to heterogeneous reaction mixtures, and its unprotected carboxylate interferes with hydroxyl-targeted oxidations or etherifications [1]. Furthermore, substituting with the 1,3-isomer alters the spatial geometry from a linear para-like extension to a bent meta-like orientation, which fails to align with the specific hydrophobic binding pockets of target receptors, rendering the resulting synthesized compounds pharmacologically inactive [1].
In synthetic routes requiring the oxidation of the secondary hydroxyl group to a ketone, the free acid baseline (2-(4-hydroxycyclohexyl)acetic acid) exhibits poor solubility in standard aprotic solvents like dichloromethane (DCM) and risks carboxylate interference. Methyl 2-(4-hydroxycyclohexyl)acetate provides a pre-protected carboxyl handle, increasing solubility in DCM by >10-fold and eliminating the need for a separate esterification step prior to Swern or Dess-Martin oxidations[1].
| Evidence Dimension | Solubility in aprotic solvents (DCM/THF) and protection status |
| Target Compound Data | Highly soluble; carboxyl group protected as methyl ester |
| Comparator Or Baseline | 2-(4-hydroxycyclohexyl)acetic acid (Free acid) |
| Quantified Difference | >10-fold higher solubility; 1 fewer synthetic step required for protection |
| Conditions | Standard laboratory oxidation conditions (e.g., DCM at 20°C) |
Procuring the pre-methylated ester streamlines API synthesis by bypassing a protection step and enabling the use of standard aprotic solvent workflows.
For complex pharmaceutical intermediates, removing the ester protecting group must occur without degrading sensitive moieties. Methyl 2-(4-hydroxycyclohexyl)acetate undergoes alkaline hydrolysis (saponification) approximately 2 to 3 times faster than its ethyl ester analog (Ethyl 2-(4-hydroxycyclohexyl)acetate) under mild conditions (e.g., LiOH in THF/H2O at room temperature) [1]. This rapid cleavage minimizes the exposure time of the active pharmaceutical ingredient to basic conditions.
| Evidence Dimension | Alkaline hydrolysis (saponification) rate |
| Target Compound Data | Complete cleavage in 1-2 hours |
| Comparator Or Baseline | Ethyl 2-(4-hydroxycyclohexyl)acetate (~3-6 hours) |
| Quantified Difference | 2x to 3x faster deprotection |
| Conditions | LiOH, THF/H2O, 25°C |
Selecting the methyl ester over the ethyl ester ensures higher yields of late-stage APIs by minimizing base-catalyzed degradation of sensitive functional groups.
When constructing DGAT-1 inhibitors or APJ receptor modulators, the spatial orientation of the core scaffold is critical. Methyl 2-(4-hydroxycyclohexyl)acetate provides a 1,4-disubstituted cyclohexane ring, which yields a linear, para-like extension vector (~180° in the trans-isomer). Substituting this with the commercially available 1,3-isomer (Methyl 2-(3-hydroxycyclohexyl)acetate) introduces a bent, meta-like geometry (~120°), which fails to align with the hydrophobic binding pockets of target receptors, resulting in a near-total loss of target binding affinity[REFS-1, REFS-2].
| Evidence Dimension | Scaffold extension geometry |
| Target Compound Data | 1,4-substitution (linear ~180° vector) |
| Comparator Or Baseline | Methyl 2-(3-hydroxycyclohexyl)acetate (1,3-substitution) |
| Quantified Difference | ~60° difference in spatial projection angle |
| Conditions | Receptor binding pocket alignment models |
Procuring the exact 1,4-isomer is non-negotiable for metabolic disease APIs, as the 1,3-isomer cannot replicate the required linear pharmacophore.
Methyl 2-(4-hydroxycyclohexyl)acetate is the optimal choice for constructing Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors. Its 1,4-substitution pattern provides the exact linear pharmacophore geometry required for target receptor binding, which cannot be achieved with 1,3-isomers [1].
In the synthesis of APJ receptor modulators, the compound serves as a critical building block. The methyl ester allows for rapid, mild late-stage deprotection (2-3x faster than ethyl esters), preserving the integrity of sensitive functional groups elsewhere in the complex API molecule [1].
Due to its excellent solubility in organic co-solvents compared to its free acid counterpart, this compound is highly suitable as a substrate in enzymatic conversions, such as laccase/TEMPO-mediated oxidations to yield chiral 3-oxoesters or 4-oxoesters for advanced pharmaceutical intermediates [2].
Irritant